(R)-alpha-(2-Pyridinylmethyl)-proline-2HCl
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Overview
Description
®-alpha-(2-Pyridinylmethyl)-proline-2HCl is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring attached to a proline moiety, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl typically involves the asymmetric synthesis of the proline derivative followed by the introduction of the pyridinylmethyl group. One common method involves the use of asymmetric hydrogenation or chiral auxiliary-based approaches to obtain the desired enantiomer with high enantioselectivity. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column containing a suitable catalyst can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
®-alpha-(2-Pyridinylmethyl)-proline-2HCl can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the pyridine ring or the proline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring can yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives. Substitution reactions can introduce various functional groups, resulting in a diverse array of derivatives .
Scientific Research Applications
®-alpha-(2-Pyridinylmethyl)-proline-2HCl has several scientific research applications, including:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, while the proline moiety can influence the overall binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl: The enantiomer of the compound, which may exhibit different biological activities due to its distinct stereochemistry.
2-Pyridinylmethyl derivatives: Compounds with similar pyridine-based structures but different substituents on the proline moiety.
Proline derivatives: Compounds with modifications on the proline ring, which can influence their chemical and biological properties
Uniqueness
®-alpha-(2-Pyridinylmethyl)-proline-2HCl is unique due to its specific chiral configuration and the presence of both pyridine and proline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXKGGAVXEMNY-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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